1-(2-ethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Description
1-(2-ethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H21N3 and its molecular weight is 363.464. The purity is usually 95%.
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Mechanism of Action
The mechanism of action of quinolines is generally related to their ability to intercalate into DNA, disrupting the function of enzymes involved in DNA replication and transcription . This can lead to the inhibition of bacterial growth, making quinolines effective as antimicrobial agents .
The pharmacokinetics of quinolines can vary widely depending on their specific chemical structure. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the presence of different functional groups and the overall lipophilicity of the molecule .
The action of quinolines can also be influenced by the environment in which they are present. For example, the pH and ionic strength of the solution can affect the solubility of quinolines, which in turn can influence their bioavailability and efficacy .
Properties
IUPAC Name |
1-(2-ethylphenyl)-8-methyl-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3/c1-3-18-9-7-8-12-23(18)28-25-20-15-17(2)13-14-22(20)26-16-21(25)24(27-28)19-10-5-4-6-11-19/h4-16H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PORFZALAAVAXAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.